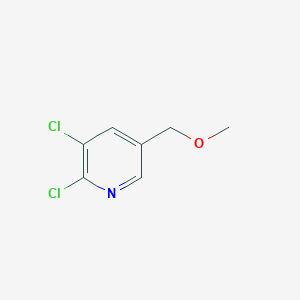

2,3-Dichloro-5-(methoxymethyl)pyridine

Descripción

2,3-Dichloro-5-(methoxymethyl)pyridine (CAS: 202395-72-0) is a halogenated pyridine derivative with a methoxymethyl (-CH2OCH3) substituent at the 5-position. Its molecular formula is C8H7Cl2NO, and its InChIKey is AISNFZLSRAEWSN-UHFFFAOYSA-N .

Propiedades

Fórmula molecular |

C7H7Cl2NO |

|---|---|

Peso molecular |

192.04 g/mol |

Nombre IUPAC |

2,3-dichloro-5-(methoxymethyl)pyridine |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-4-5-2-6(8)7(9)10-3-5/h2-3H,4H2,1H3 |

Clave InChI |

AISNFZLSRAEWSN-UHFFFAOYSA-N |

SMILES canónico |

COCC1=CC(=C(N=C1)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

The following table summarizes key differences between 2,3-dichloro-5-(methoxymethyl)pyridine and its analogs:

Key Comparative Insights:

Substituent Effects on Reactivity and Applications The trifluoromethyl (-CF3) and trichloromethyl (-CCl3) groups enhance electrophilic reactivity, making these compounds critical in agrochemical synthesis. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a precursor for herbicides like Fluazinam and fungicides like Fluopicolide . However, its applications are less documented compared to halogenated analogs, suggesting niche use in pharmaceuticals or specialty chemicals . 5-(Chloromethyl)-2-methoxypyridine demonstrates versatility in nucleophilic substitution reactions due to its chloromethyl group, enabling further functionalization .

Synthetic Challenges

- Trichloromethyl derivatives require aggressive chlorination conditions (e.g., PCl5 at 210°C) and face challenges with byproduct formation .

- Trifluoromethyl derivatives are synthesized via vapor-phase chlorination or Sandmeyer-type reactions, balancing yield and purity .

Market and Regulatory Landscape

- 2,3-Dichloro-5-(trifluoromethyl)pyridine dominates commercial markets, with a projected global value exceeding $50 million by 2031 due to herbicide demand .

- The trichloromethyl variant is less regulated but faces production scalability hurdles .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.